2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one
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Overview
Description
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyridazinone core, substituted with an indolinyl group and a p-tolyl group, which contribute to its unique chemical properties and biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Indolinyl Group: The indolinyl group can be introduced via a nucleophilic substitution reaction, where an indoline derivative reacts with a suitable electrophile.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
2-(4-(indolin-1-yl)-4-oxobutyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(o-tolyl)pyridazin-3(2H)-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-17-8-10-18(11-9-17)20-12-13-23(28)26(24-20)15-4-7-22(27)25-16-14-19-5-2-3-6-21(19)25/h2-3,5-6,8-13H,4,7,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHCUCWBPVNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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